Product packaging for Imidazo[1,2-b]pyridazine-2-carboxylic acid(Cat. No.:CAS No. 160911-42-2)

Imidazo[1,2-b]pyridazine-2-carboxylic acid

Cat. No.: B063782
CAS No.: 160911-42-2
M. Wt: 163.13 g/mol
InChI Key: ONVUCPOYNIOJFY-UHFFFAOYSA-N
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Description

Imidazo[1,2-b]pyridazine-2-carboxylic acid is a heterocyclic compound featuring a fused imidazole and pyridazine ring system, with a carboxylic acid substituent at the 2-position. Its molecular formula is C₇H₅N₃O₂ (molecular weight: 163.14 g/mol). This compound serves as a critical pharmacophore in medicinal chemistry due to its ability to interact with biological targets, such as enzymes and receptors. It is frequently used as a precursor for synthesizing derivatives with enhanced bioactivity, particularly in anticancer and antimicrobial drug discovery .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5N3O2 B063782 Imidazo[1,2-b]pyridazine-2-carboxylic acid CAS No. 160911-42-2

Properties

IUPAC Name

imidazo[1,2-b]pyridazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)5-4-10-6(9-5)2-1-3-8-10/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVUCPOYNIOJFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00442002
Record name Imidazo[1,2-b]pyridazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160911-42-2
Record name Imidazo[1,2-b]pyridazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Imidazo[1,2-b]pyridazine-2-carboxylic acid is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Biological Activities

This compound exhibits a range of biological activities, including:

  • Antimicrobial : Exhibits activity against various bacterial strains.
  • Anti-inflammatory : Inhibits pro-inflammatory cytokines, particularly Interleukin-17A (IL-17A).
  • Analgesic : Demonstrates pain-relieving properties.
  • Anticancer : Shows potential in inhibiting tumor growth.
  • Antiparasitic : Effective against certain parasitic infections.

The primary mechanism of action for this compound involves the inhibition of IL-17A, a cytokine implicated in inflammatory diseases such as psoriasis and rheumatoid arthritis. By blocking IL-17A signaling, the compound reduces inflammation and tissue damage associated with these conditions .

Structure-Activity Relationships (SAR)

Research has indicated that structural modifications can significantly influence the biological activity of Imidazo[1,2-b]pyridazine derivatives. For instance:

  • Thiazolidin Moiety Introduction : The incorporation of thiazolidin into the imidazo scaffold has been shown to enhance anti-inflammatory and analgesic properties by creating multiple active pharmacophores within a single molecule .

Table 1: Summary of Biological Activities and SAR Findings

Compound DerivativeBiological ActivityKey Findings
Thiazolidin-linkedAnti-inflammatoryEnhanced potency in reducing edema in animal models .
Esters and AmidesAnalgesicSignificant reduction in acetic acid-induced writhes in mice.
Aryl SubstituentsAnticancerVariability in cytotoxicity against different cancer cell lines .

Case Studies

  • Anti-inflammatory Activity : A study evaluated the effects of various derivatives on carrageenan-induced paw edema in rats. The results showed that certain modifications led to a significant reduction in inflammation compared to controls, suggesting promising therapeutic potential for inflammatory diseases.
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties against Gram-positive and Gram-negative bacteria. Derivatives exhibited varying degrees of effectiveness, with some compounds showing potent activity comparable to established antibiotics .
  • Antiparasitic Properties : Research into the antiparasitic activity revealed that certain derivatives were effective against Cryptosporidium parvum, indicating potential for treating parasitic infections where current treatments are inadequate .

Scientific Research Applications

Pharmaceutical Development

Overview:
Imidazo[1,2-b]pyridazine-2-carboxylic acid is recognized for its role as a key intermediate in the synthesis of various pharmaceuticals. Its structural properties facilitate the design of drugs targeting specific biological pathways.

Key Findings:

  • Anticancer Properties: Studies have demonstrated that derivatives of this compound exhibit potent anticancer activity. For instance, modifications to the imidazo[1,2-b]pyridazine scaffold have led to compounds that inhibit tumor growth effectively in vivo .
  • Anti-inflammatory Effects: Research indicates that certain derivatives can inhibit inflammatory cytokine production, making them potential candidates for treating inflammatory diseases .
Study Compound Effect Model
6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazineInhibition of IFNγ productionRat model
AAK1 inhibitors based on imidazo[1,2-b]pyridazineModulation of endocytosisIn vitro

Agricultural Chemistry

Overview:
The compound is utilized in the formulation of agrochemicals aimed at enhancing crop protection and yield. Its effectiveness in pest management contributes to sustainable agricultural practices.

Applications:

  • Pesticide Development: Compounds derived from imidazo[1,2-b]pyridazine have shown efficacy against various agricultural pests, promoting their use in integrated pest management strategies.
  • Fungicides: Some derivatives are being explored for their antifungal properties, providing an alternative to traditional fungicides .

Biochemical Research

Overview:
Researchers employ this compound to investigate enzyme interactions and metabolic pathways.

Key Insights:

  • The compound aids in elucidating cellular processes and identifying potential therapeutic targets. For example, studies have focused on its role in modulating specific kinase activities which are crucial for cell signaling .
Research Focus Enzyme/Pathway Findings
Kinase InhibitionAAK1Enhanced internalization efficiency of receptors
Metabolic PathwaysCytokine ProductionInhibition observed in inflammatory models

Material Science

Overview:
this compound is being explored for its potential applications in developing new materials.

Applications:

  • Organic Electronics: The compound's electronic properties make it suitable for incorporation into organic electronic devices such as OLEDs (Organic Light Emitting Diodes) and organic solar cells .

Analytical Chemistry

Overview:
In analytical chemistry, this compound serves as a standard in various detection methods.

Applications:

  • It is used to ensure accuracy and reliability in laboratory results when quantifying related compounds. This is critical for both research and quality control processes in pharmaceutical manufacturing .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Derivatives with Substituents on the Pyridazine Ring

Substituents on the pyridazine ring significantly alter physical and chemical properties:

6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic Acid
  • Molecular Formula : C₇H₄ClN₃O₂
  • Molecular Weight : 197.58 g/mol
  • Melting Point : 248°C
  • Key Differences: The chlorine atom at position 6 introduces electron-withdrawing effects, increasing the acidity of the carboxylic acid group and enhancing crystallinity (higher melting point compared to non-chlorinated derivatives). Storage conditions require -20°C for long-term stability, indicating greater sensitivity to degradation compared to the parent compound .
Ethyl 6-Chloro-2-Methylimidazo[1,2-b]pyridazine-3-carboxylate
  • Structure : Features a methyl group at position 2 and an ethyl ester at position 3.
  • Key Differences: The ester group reduces polarity, improving lipid solubility and bioavailability.

Comparison with Other Imidazo-Fused Carboxylic Acids

Variations in the fused ring system lead to distinct pharmacological profiles:

Imidazo[1,2-a]pyridine-2-carboxylic Acid
  • Molecular Formula : C₈H₆N₂O₂
  • Molecular Weight : 162.15 g/mol
  • Key Differences :
    • The pyridine ring (one nitrogen atom) instead of pyridazine (two adjacent nitrogens) reduces hydrogen-bonding capacity.
    • Lower complexity in electronic distribution may decrease target specificity compared to pyridazine-based analogs .
Imidazo[1,2-a]pyrimidine-6-carboxylic Acid
  • Molecular Formula : C₇H₅N₃O₂
  • Molecular Weight : 176.21 g/mol
  • Predicted pKa : -4.62 (highly acidic due to electron-deficient pyrimidine ring) .

Non-Carboxylic Acid Derivatives

Removal or replacement of the carboxylic acid group modifies bioactivity:

2-Methylimidazo[1,2-b]pyridazin-6-amine
  • Molecular Formula : C₇H₈N₄
  • Molecular Weight : 148.17 g/mol
  • Key Differences :
    • The amine group at position 6 enables hydrogen bonding with acidic residues in biological targets.
    • Lack of carboxylic acid reduces solubility in aqueous environments .

Thiazolidin Amide Derivatives

This compound is conjugated with thiazolidinones to enhance bioactivity:

Compound (15a-f) Substituent Melting Point (°C) Yield (%)
15a (Phenyl) C₆H₅ 150–152 71
15b (2-Hydroxyphenyl) 2-OH-C₆H₄ 123–125 69
15e (4-Methoxyphenyl) 4-OCH₃-C₆H₄ 118–120 70
  • Key Findings :
    • Electron-donating groups (e.g., -OCH₃) lower melting points due to reduced crystallinity.
    • Hydroxyl groups enhance hydrogen bonding, improving target affinity .

Data Tables

Table 1: Physical Properties of Key Compounds

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituent
This compound 163.14 Not reported -COOH at position 2
6-Chloro derivative 197.58 248 -Cl at position 6
Imidazo[1,2-a]pyridine-2-carboxylic acid 162.15 Not reported Pyridine ring

Preparation Methods

Synthesis of this compound Hydrazide

The acyl chloride intermediate reacts with hydrazine hydrate (NH₂NH₂·H₂O) in refluxing ethanol to form the corresponding hydrazide. This step is pivotal for constructing hydrazone and thiazolidinone derivatives. For example, refluxing 0.01 mol of acyl chloride with 0.04 mol hydrazine hydrate for 7 hours yields the hydrazide, which is purified via silica gel chromatography.

Characterization Data

  • Melting Point: 122–123°C

  • IR (KBr): 3342 cm⁻¹ (N–H), 1675 cm⁻¹ (C=O), 1642 cm⁻¹ (C=N)

  • ¹H NMR (CDCl₃): δ 7.72–7.45 (m, Ar–H), 7.65 (s, CONH), 5.54 (s, NH₂)

  • MS: m/z 177 (M⁺).

Formation of Benzylidene-Hydrazide Derivatives

Condensation of the hydrazide with aromatic aldehydes in methanol under reflux produces Schiff base analogs. For instance, reacting 0.01 mol hydrazide with 4-methoxybenzaldehyde in methanol for 2–4 hours yields this compound (4-methoxybenzylidene)-hydrazide. These compounds are precursors for cyclocondensation reactions.

Representative Example

  • Aldehyde: 4-Hydroxy-3-methoxybenzaldehyde

  • Yield: 70%

  • IR (KBr): 3363 cm⁻¹ (O–H), 1668 cm⁻¹ (C=O)

  • ¹H NMR (DMSO-d₆): δ 7.81–7.26 (m, Ar–H), 4.32 (s, OH).

Thiazolidinone Ring Formation

Benzylidene-hydrazides undergo cyclization with mercaptoacetic acid (HSCH₂COOH) in tetrahydrofuran (THF) catalyzed by ZnCl₂ to form thiazolidin-4-one derivatives. A mixture of 0.01 mol hydrazide, 0.01 mol mercaptoacetic acid, and 0.05 g ZnCl₂ refluxed for 12–14 hours yields this compound (4-oxo-2-phenyl-thiazolidin-3-yl)-amides.

Optimized Protocol

  • Catalyst: Anhydrous ZnCl₂

  • Solvent: THF

  • Temperature: Reflux (~66°C)

  • Time: 12–14 hours

  • Purification: Column chromatography (petroleum ether:chloroform = 6:4).

Comparative Analysis of Synthetic Strategies

Solvent and Catalyst Selection

Ethanol and THF are preferred for their ability to dissolve polar intermediates and facilitate reflux conditions. ZnCl₂ enhances electrophilicity in cyclization steps, while SOCl₂ ensures efficient acyl chloride formation without side reactions.

Yield Optimization

Hydrazide synthesis achieves 73% yield, whereas thiazolidinone formation ranges from 55% to 80%, depending on the substituent. Electron-donating groups (e.g., –OCH₃) improve yields due to stabilized intermediates.

Challenges and Limitations

The absence of explicit protocols for synthesizing this compound itself suggests it may be commercially sourced or prepared via unpublished routes. Derivatives, however, are reliably generated using the above methods, with spectral data confirming structural integrity .

Q & A

Q. What are the common synthetic routes for Imidazo[1,2-b]pyridazine-2-carboxylic acid, and how do reaction conditions influence yield?

this compound is typically synthesized via cyclocondensation of α-haloketones with aminopyridazines, followed by oxidation of the resulting imidazo intermediate. Key reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation steps . Reaction conditions such as temperature (e.g., 60–80°C for cyclocondensation) and inert atmospheres (e.g., N₂ or Ar) are critical to prevent side reactions like over-oxidation or decomposition . Yield optimization often requires iterative adjustments of solvent polarity (e.g., DMF vs. THF) and stoichiometric ratios of reactants.

Q. What safety protocols are essential when handling this compound in the lab?

Mandatory safety measures include:

  • PPE : Nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods for procedures generating dust or vapors.
  • Waste disposal : Segregate acidic/organic waste and consult certified biohazard disposal services for toxic byproducts .
  • Emergency protocols : Immediate rinsing with water for skin contact and ethanol for solvent-related spills .

Q. How can structural characterization of this compound derivatives be performed?

Use a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ring saturation.
  • X-ray crystallography : For resolving stereochemistry and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .
  • Mass spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for Imidazo[1,2-b]pyridazine derivatives?

Contradictions often arise from variations in assay conditions or cell lines. For example:

  • Cytotoxicity assays : Compare IC₅₀ values across standardized cell lines (e.g., HepG2 vs. MCF-7) under identical incubation times and serum concentrations .
  • Statistical validation : Apply ANOVA or Tukey’s HSD test to assess significance between biological replicates .
  • Structural analogs : Test derivatives with incremental substituent changes (e.g., -CH₃ vs. -CF₃) to isolate structure-activity relationships (SAR) .

Q. What experimental design strategies optimize the synthesis of novel Imidazo[1,2-b]pyridazine analogs?

  • Factorial design : Use 2³ factorial experiments to test variables like temperature (60–100°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. acetonitrile) .
  • Response Surface Methodology (RSM) : Model interactions between variables to predict optimal yield and purity .
  • Parallel synthesis : Employ automated platforms for high-throughput screening of reaction conditions .

Q. How do substituents at the 3- and 6-positions of the Imidazo[1,2-b]pyridazine scaffold affect pharmacokinetic properties?

  • Lipophilicity : Electron-withdrawing groups (e.g., -NO₂) at position 6 reduce logP values, impacting membrane permeability .
  • Metabolic stability : Methyl or ethyl groups at position 3 enhance resistance to cytochrome P450 oxidation .
  • Solubility : Carboxylic acid groups improve aqueous solubility but may require prodrug strategies (e.g., esterification) for oral bioavailability .

Q. What computational methods are effective for predicting the reactivity of this compound in nucleophilic substitutions?

  • DFT calculations : Optimize transition states using B3LYP/6-31G(d) basis sets to evaluate activation energies for SNAr reactions .
  • Molecular docking : Simulate interactions with biological targets (e.g., kinases) to prioritize derivatives for synthesis .
  • ADMET prediction : Use tools like SwissADME to forecast absorption and toxicity profiles early in drug discovery pipelines .

Methodological Considerations

Q. How should researchers address discrepancies in spectral data during structural elucidation?

  • Cross-validation : Compare NMR shifts with analogous compounds (e.g., imidazo[1,2-a]pyridine derivatives) .
  • Isotopic labeling : Use ¹⁵N or ¹³C-enriched reagents to resolve overlapping signals in complex spectra .
  • Dynamic NMR : Analyze temperature-dependent spectra to detect conformational exchange processes .

Q. What strategies mitigate side reactions during functionalization of the Imidazo[1,2-b]pyridazine core?

  • Protecting groups : Temporarily block the carboxylic acid moiety with tert-butyl esters to prevent undesired acylation .
  • Catalyst screening : Test palladium/copper systems for regioselective C–H activation vs. traditional cross-coupling methods .
  • In situ monitoring : Employ ReactIR or LC-MS to detect intermediates and adjust reaction parameters in real time .

Data Management and Reproducibility

Q. How can chemical software enhance reproducibility in Imidazo[1,2-b]pyridazine research?

  • Electronic Lab Notebooks (ELNs) : Digitally track reaction conditions, yields, and characterization data to ensure protocol transparency .
  • Cheminformatics platforms : Use KNIME or Pipeline Pilot to automate data curation and SAR visualization .
  • Version control : Archive iterative synthetic attempts with Git-based systems to trace experimental evolution .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazo[1,2-b]pyridazine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Imidazo[1,2-b]pyridazine-2-carboxylic acid

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